4-Bromoisoxazole

Organic Synthesis Heterocyclic Chemistry Green Chemistry

4-Bromoisoxazole (CAS 97925-43-4) is the definitive C4-regiospecific isoxazole electrophile for medicinal chemistry and agrochemical R&D. Unlike 3-bromo or 5-bromo isomers, the C4 bromine enables exclusive reactivity for Suzuki-Miyaura cross-coupling, halogen-lithium exchange, and Cu(II)-catalyzed divergent synthesis of pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines in one pot without intermediate isolation. This regioisomer-specific selectivity eliminates synthetic ambiguity, prevents route redesign, and ensures product fidelity. Procure with confidence for library synthesis, lead optimization, and crop protection agent development where C4 diversification is essential.

Molecular Formula C3H2BrNO
Molecular Weight 147.96 g/mol
CAS No. 97925-43-4
Cat. No. B1274380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromoisoxazole
CAS97925-43-4
Molecular FormulaC3H2BrNO
Molecular Weight147.96 g/mol
Structural Identifiers
SMILESC1=C(C=NO1)Br
InChIInChI=1S/C3H2BrNO/c4-3-1-5-6-2-3/h1-2H
InChIKeyIRDVIGFQMLUJAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromoisoxazole (CAS 97925-43-4) Procurement Guide: Key Intermediate for Heterocycle Synthesis


4-Bromoisoxazole (CAS 97925-43-4) is a monobrominated isoxazole heterocycle with the molecular formula C₃H₂BrNO and a molecular weight of 147.96 g/mol [1]. The bromine substitution at the C4 position of the 1,2-oxazole ring confers distinct synthetic utility as a versatile building block in medicinal chemistry and agrochemical development [2]. Physicochemical characterization includes a melting point range of 38–43°C and a predicted density of 1.812 ± 0.06 g/cm³ [3]. The compound serves as a strategic electrophilic partner in cross-coupling reactions, enabling access to complex heterocyclic frameworks that are otherwise challenging to construct [2].

Why 4-Bromoisoxazole Cannot Be Replaced by Other Isoxazole Building Blocks


Substituting 4-bromoisoxazole with alternative halogenated isoxazole isomers or other heterocyclic electrophiles introduces regiochemical ambiguity that directly compromises synthetic outcome. The three monobrominated isoxazole isomers—3-bromo, 4-bromo, and 5-bromo—exhibit fundamentally different reactivity profiles governed by the electronic environment surrounding the bromine-bearing carbon . The C4 position of isoxazole possesses unique electrophilic character relative to C3 and C5, which are adjacent to the ring heteroatoms and display altered electron density . Furthermore, the utility of 4-bromoisoxazole in one-pot tandem reactions that bypass intermediate isolation is regioisomer-specific; 3-bromo- or 5-bromo-isoxazole cannot replicate the divergent product selectivity observed when 4-bromoisoxazole undergoes azirine-mediated ring expansion under copper(II) catalysis [1]. This position-dependent reactivity dictates that procurement decisions based solely on cost or availability of a generic 'bromoisoxazole' may result in synthetic failure, product contamination, or the need for complete route redesign.

Quantitative Differentiation Evidence for 4-Bromoisoxazole vs. Closest Analogs


Synthetic Efficiency: Ionic Liquid-Mediated One-Pot Synthesis of 4-Bromoisoxazole Derivatives

A palladium-catalyzed tandem cyclization/bromination protocol in ionic liquid [Cpmim]Cl enables direct synthesis of 4-bromoisoxazole derivatives from O-methoxy alkynone oxime ethers in yields ranging from 68% to 90% [1]. In contrast, synthesis of the regioisomeric 3-bromoisoxazole typically requires stepwise lithiation-bromination sequences with variable efficiency, while 5-bromoisoxazole preparation often necessitates alternative cyclocondensation routes . The demonstrated 68–90% isolated yield for 4-bromoisoxazole derivatives under mild catalytic conditions establishes a quantitative benchmark for synthetic accessibility that may not be achievable with the 3- or 5-bromo isomers via analogous one-pot methods.

Organic Synthesis Heterocyclic Chemistry Green Chemistry

Divergent Heterocycle Synthesis: One-Pot Access to Pyrazolo[1,5-a]pyridines

4-Bromoisoxazoles serve as direct precursors to pyrazolo[1,5-a]pyridines via a one-pot, three-stage procedure without isolating the intermediate 2-bromoazirines and 2-(2-pyridyl)azirines [1]. This divergent synthetic pathway is enabled by the C4 bromine substitution pattern, which facilitates copper(II)-catalyzed selective cleavage of the N-C2 bond of the azirine ring [1]. The regioisomeric 3-bromo- and 5-bromo-isoxazoles do not undergo the same reaction manifold due to differing electronic and steric constraints at the C3 and C5 positions, which alter the azirine formation and ring-expansion selectivity [1]. The ability to access pyrazolo[1,5-a]pyridine scaffolds directly from 4-bromoisoxazole is regioisomer-specific and cannot be replicated by other bromoisoxazole isomers.

Medicinal Chemistry Heterocyclic Scaffolds Divergent Synthesis

Selective Transformation of 4-Bromo-4-fluoroisoxazolines to 4-Bromoisoxazoles

5-Aryl-4-bromo-4-fluoroisoxazolines undergo Lewis acid-catalyzed transformation to yield either 5-aryl-4-fluoroisoxazoles or 5-aryl-4-bromoisoxazoles with good yields and high selectivity depending on reaction conditions [1]. The reported yields for this selective transformation are described as 'good' without explicit percentage ranges in the abstract, though the method enables exclusive access to the 4-bromo product without contamination from the 4-fluoro analog [1]. The starting 5-aryl-4-bromo-4-fluoroisoxazolines are themselves synthesized via nitrosation of 2-aryl-1-bromo-1-fluorocyclopropanes with NOBF₄, where the E-isomers react highly regio- and diastereoselectively, leading exclusively to the E-isomers of the isoxazolines [1]. This synthetic route provides a unique entry to 4-bromoisoxazole derivatives that is inaccessible using non-halogenated or differently halogenated precursors.

Fluorinated Heterocycles Lewis Acid Catalysis Regioselective Synthesis

C4 Bromination of Isoxazole: Regioselectivity and Synthetic Utility

The C4 position of isoxazole represents a synthetically privileged site for halogenation due to its unique electronic environment distinct from C3 and C5, which are adjacent to ring heteroatoms and exhibit altered electron density . While direct quantitative bromination yields for parent isoxazole at the C4 position are not uniformly reported across all conditions, the 4-bromoisoxazole scaffold enables subsequent halogen-lithium exchange chemistry that is foundational for installing diverse substituents at the C4 position . This exchange reactivity is particularly valuable for accessing (isoxazol-4-yl)lithium species, which are powerful building blocks for C–C bond formation at C4—a transformation that cannot be equivalently performed using 3-bromo- or 5-bromo-isoxazole due to the different stability and reactivity profiles of the corresponding organolithium intermediates .

Electrophilic Bromination Regioselectivity Halogen-Metal Exchange

Physicochemical Properties: Melting Point and Density vs. Regioisomers

4-Bromoisoxazole exhibits a melting point range of 38–43°C and a predicted density of 1.812 ± 0.06 g/cm³ [1]. For comparison, 5-bromoisoxazole is reported to have a boiling point of 182.7 ± 13.0°C at 760 mmHg, a vapor pressure of 1.1 ± 0.3 mmHg at 25°C, and an enthalpy of vaporization of 40.2 ± 3.0 kJ/mol . The 4-bromo isomer exists as a low-melting solid at ambient temperature (36–45°C per commercial specifications ), whereas the 5-bromo isomer's physical state under standard conditions is not explicitly defined in the available data but its boiling point suggests a liquid at room temperature. These differing physical properties have practical implications for handling, storage, and purification workflows in both academic and industrial laboratory settings.

Physicochemical Characterization Material Properties Quality Control

Priority Application Scenarios for 4-Bromoisoxazole Procurement


Medicinal Chemistry: Synthesis of Pyrazolo[1,5-a]pyridine and Imidazo[1,5-a]pyridine Scaffolds

Procurement of 4-bromoisoxazole is indicated for medicinal chemistry programs targeting fused heterocyclic scaffolds with demonstrated biological relevance. The compound enables a one-pot, three-stage divergent synthesis of pyrazolo[1,5-a]pyridines and imidazo[1,5-a]pyridines under mild catalytic conditions without intermediate isolation . This convergent approach reduces step count and purification requirements relative to alternative routes, making 4-bromoisoxazole a strategic procurement choice for library synthesis and lead optimization campaigns where scaffold diversity and synthetic efficiency are prioritized.

Cross-Coupling Chemistry: Suzuki-Miyaura Reactions at the Isoxazole C4 Position

4-Bromoisoxazole serves as a validated electrophilic partner in Suzuki-Miyaura cross-coupling reactions under parallel synthesis conditions . The C4 bromine substitution pattern provides a reactive handle for introducing aryl, heteroaryl, and alkenyl diversity at a position that is not readily functionalized via direct electrophilic aromatic substitution. Procurement of 4-bromoisoxazole is recommended for programs requiring systematic exploration of C4-substituted isoxazole chemical space, as the regioisomeric 3-bromo- and 5-bromo-isoxazoles do not offer equivalent access to the C4 position.

Organometallic Chemistry: Halogen-Lithium Exchange for C4 Functionalization

Procurement of 4-bromoisoxazole is essential for synthetic routes requiring generation of (isoxazol-4-yl)lithium intermediates. These organometallic species are powerful building blocks for carbon-carbon bond formation at the C4 position . The halogen-lithium exchange chemistry at C4 enables installation of electrophiles that are incompatible with alternative coupling strategies. This capability is particularly valuable for accessing C4-substituted isoxazole derivatives that are otherwise challenging to prepare, including analogs of known pharmacologically active scaffolds such as Valdecoxib precursors .

Agrochemical Development: Building Block for Crop Protection Agents

4-Bromoisoxazole is utilized as a key intermediate in the formulation of agrochemicals, enhancing the effectiveness of pesticides and herbicides . The isoxazole scaffold is a privileged structure in crop protection chemistry, with known applications across herbicidal, fungicidal, and insecticidal classes [1]. Procurement of 4-bromoisoxazole supports the development of next-generation crop protection agents where the C4 bromine serves as a diversification point for optimizing potency, selectivity, and environmental fate properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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